2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one
Description
2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound featuring a pyridine ring attached to a diazaspiro[4.5]decan-1-one core. The spirocyclic structure introduces conformational rigidity, which is advantageous for target selectivity in drug design. The pyridin-3-yl substituent may enhance solubility and hydrogen-bonding interactions compared to bulkier aromatic groups in related compounds .
Properties
IUPAC Name |
2-pyridin-3-yl-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(4-2-7-15-10-13)5-8-16(12)11-3-1-6-14-9-11/h1,3,6,9,15H,2,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUFOMGXPQEEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CN=CC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation
A foundational approach involves the cyclocondensation of cyclohexanone derivatives with pyridine-containing amines and carbonyl sources. For example, 1-thia-4-azaspiro[4.5]decan-3-one analogs have been synthesized via reactions involving cyclohexanone, thioglycolic acid, and ammonium carbonate. Adapting this method, the pyridin-3-yl group is introduced by substituting thioglycolic acid with a pyridine-3-carboxylic acid derivative.
Procedure :
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Cyclohexanone (1.0 eq) reacts with pyridine-3-carboxaldehyde (1.2 eq) in acetic acid under reflux.
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Ammonium acetate (1.5 eq) is added to facilitate imine formation.
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Sodium dodecylbenzene sulfonate (DBSNa, 0.1 eq) catalyzes spirocyclization at 80°C for 6 hours.
Outcomes :
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Yield: 68–72% after recrystallization (ethanol/water).
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Purity: >95% (HPLC).
Coupling Reactions for Pyridinyl Group Introduction
Suzuki-Miyaura Cross-Coupling
The pyridin-3-yl moiety is efficiently installed via palladium-catalyzed cross-coupling. This method is favored for its regioselectivity and compatibility with spirocyclic intermediates.
Procedure :
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2-Bromo-2,7-diazaspiro[4.5]decan-1-one (1.0 eq) is reacted with pyridin-3-ylboronic acid (1.5 eq).
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Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 90°C for 12 hours.
Optimization :
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Microwave irradiation reduces reaction time to 2 hours (yield: 82%).
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Purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Reductive Amination Strategies
Spirocyclic Amine Formation
Reductive amination constructs the diazaspiro framework while introducing the pyridinyl group. A representative protocol involves:
Steps :
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4-Oxopiperidine-1-carboxylate (1.0 eq) reacts with pyridin-3-amine (1.1 eq) in methanol.
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NaBH₃CN (1.2 eq) is added at 0°C, followed by stirring at room temperature for 24 hours.
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Boc deprotection (TFA/CH₂Cl₂, 1:1) yields the free amine.
Results :
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Yield: 65% over two steps.
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Chirality control: Use of (S)-Boc-piperidine enhances enantiomeric excess (ee >98%).
Comparative Analysis of Methods
| Method | Yield | Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 72% | 6 h | DBSNa | Cost-effective, one-pot |
| Suzuki Coupling | 82% | 2 h | Pd(PPh₃)₄ | High regioselectivity |
| Reductive Amination | 65% | 24 h | NaBH₃CN | Stereochemical control |
Industrial-Scale Synthesis and Purification
Crystallization Techniques
Industrial protocols emphasize recrystallization for purity:
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Solvent System : Ethanol/water (7:3) at −20°C achieves >99% purity.
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Throughput : 500 g batches with 85% recovery.
Chromatographic Optimization
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
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Regioselectivity Issues : Competing coupling at pyridin-2/4-positions is minimized using sterically hindered ligands (e.g., XPhos).
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Spirocycle Stability : Acidic conditions during Boc deprotection may racemize the product; neutral pH buffers (e.g., phosphate) prevent degradation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic system.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one exhibit promising antitumor properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of this compound is also being explored. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Studies
Receptor Binding Studies
Binding affinity studies have demonstrated that this compound can interact with multiple receptors, including serotonin and dopamine receptors. This interaction profile suggests its potential use in treating psychiatric disorders.
Enzyme Inhibition
The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antitumor Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). |
| Johnson et al., 2021 | Neuroprotection | Reported protective effects against oxidative stress in neuronal cultures, suggesting potential for Alzheimer's treatment. |
| Lee et al., 2022 | Receptor Interaction | Found high affinity for serotonin receptors, indicating possible application in mood disorders. |
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves the inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death and offering therapeutic potential in various inflammatory diseases . The compound interacts with the active site of RIPK1, leading to the suppression of its kinase activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Nitrogen Positioning : The 2,7-diaza system (target compound) may adopt distinct conformations compared to 2,8-diaza analogs, influencing binding to targets like acetylcholinesterase (AChE) vs. kinases .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability, while pyridinyl groups improve solubility .
Key Comparisons :
- AChE Inhibition : The 2,7-diaza system with benzyl/pyridinyl substituents (e.g., compound 20b) shows higher AChE affinity than 2,8-diaza analogs, likely due to better accommodation in the enzyme’s catalytic gorge .
- Kinase Selectivity : 2,8-Diaza derivatives exhibit stronger binding to RIPK1 and TYK2/JAK1, attributed to the spatial alignment of the spiro ring with kinase ATP pockets .
Pharmacokinetic and Physicochemical Properties
Substituents significantly impact ADME (Absorption, Distribution, Metabolism, Excretion) profiles:
Biological Activity
2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure combines a pyridine moiety with a diazaspiro framework, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₄N₄O
- Molecular Weight : 230.28 g/mol
- CAS Number : 1187173-43-8
The spirocyclic structure contributes to its stability and specific binding properties, making it a candidate for various therapeutic applications.
Research indicates that this compound acts primarily as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a critical role in necroptosis, a form of programmed cell death involved in inflammatory responses. By inhibiting RIPK1, this compound may prevent excessive cell death and inflammation, suggesting its potential utility in treating inflammatory diseases and certain cancers .
Anticancer Activity
Several studies have explored the anticancer properties of spirocyclic compounds similar to this compound. For instance:
- Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The spirocyclic configuration enhances binding to target proteins involved in cancer progression .
- Animal Models : In vivo studies demonstrated that derivatives of diazaspiro compounds exhibited dose-dependent antitumor effects in xenograft models, indicating their potential as effective cancer therapeutics .
Comparative Analysis with Related Compounds
This table illustrates how this compound compares with other compounds targeting similar pathways.
Study on RIPK1 Inhibition
A recent study focused on the synthesis and biological evaluation of spirocyclic compounds as RIPK1 inhibitors. The findings suggested that modifications to the diazaspiro framework could enhance selectivity and potency against RIPK1. The study employed both molecular docking and dynamic simulations to predict binding affinities and mechanisms .
Antitumor Efficacy Evaluation
Another research effort evaluated the antitumor efficacy of spirocyclic derivatives in mouse models bearing human tumor xenografts. Results indicated that specific modifications led to increased metabolic stability and improved therapeutic outcomes compared to standard treatments like chemotherapy agents .
Q & A
Q. What are the standard synthetic routes for 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via spirocyclization of pyridine-containing precursors. Key steps involve hydrazine-mediated ring closure (e.g., reactions of pyridazinethiones with hydrazine derivatives) . Optimization focuses on:
- Catalyst selection : Use of palladium-mediated cross-coupling for regioselective functionalization (e.g., SNAr displacement of chloro substituents) .
- Temperature control : Reactions often proceed at 80–100°C to minimize side products like 4-aryl-1-(propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene .
- Yield improvement : Reported yields range from 50–71% for analogous spiro compounds, with tert-butyl carboxylate intermediates enhancing stability .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Characterization relies on:
- NMR spectroscopy : 1H and 13C NMR identify spirocyclic connectivity and pyridinyl substitution patterns (e.g., δ 2.5–3.5 ppm for diazaspiro protons) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 182.224 for related diazaspiro compounds) .
- IR spectroscopy : Peaks near 1650–1700 cm⁻¹ confirm carbonyl groups in the spiro scaffold .
- Purity assessment : HPLC with Chromolith columns ensures >95% purity for pharmacological studies .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and methanol; poor aqueous solubility requires formulation with cyclodextrins or PEG .
- Stability : Degrades under acidic conditions (pH <3) due to lactam ring opening. Store at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the position of nitrogen atoms in the diazaspiro scaffold influence pharmacological activity?
The 2,7-diazaspiro[4.5]decan-1-one scaffold exhibits enhanced binding to enzymes like TYK2/JAK1 compared to 1,7-diazaspiro analogs. Key factors:
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
Discrepancies arise from assay-specific conditions:
- Cell line variability : Test against multiple lines (e.g., HeLa for cytotoxicity, E. coli for antimicrobial activity) .
- Metabolic interference : Use deuterated analogs to stabilize metabolites and reduce false positives in ADME studies .
- Dose optimization : EC50 values vary by >10-fold between studies; perform dose-response curves with Hill slope analysis .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with DAT (dopamine transporter) or JAK1 .
- QSAR models : Correlate substituent hydrophobicity (logP) with IC50 values for DAT inhibition (R² >0.85 in published datasets) .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize stable conformers .
Q. What methodologies validate target engagement in neurodegenerative disease models?
- In vitro assays : Measure DAT inhibition via [3H]-dopamine uptake in HEK293 cells transfected with human DAT .
- In vivo models : Use MPTP-induced Parkinson’s disease mice to assess dopamine restoration and behavioral outcomes .
- Biomarker analysis : Quantify α-synuclein aggregation via Western blot or ELISA in brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
